molecular formula C15H15NO3 B3025085 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 31749-14-1

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No. B3025085
CAS RN: 31749-14-1
M. Wt: 257.28 g/mol
InChI Key: NLZZLUGNSSICNO-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxybenzoyl)-6-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 2nd position and a methyl group at the 6th position of the pyridine ring. The benzoyl group is further substituted with two methoxy groups at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dimethoxybenzoyl)-6-methylpyridine” are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridine ring with a benzoyl group attached at the 2nd position and a methyl group at the 6th position. The benzoyl group would have two methoxy groups attached at the 3rd and 4th positions .

Scientific Research Applications

Structural Characterization and Crystallography

  • Molecular and Crystal Structure Analysis : Research on organic acid-base salts, including compounds related to 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, has led to the characterization of their molecular and crystal structures. These structures have been analyzed using techniques like FTIR, NMR spectroscopy, and single crystal X-ray diffraction. Such studies provide insights into the ionic nature of these compounds and their supramolecular architectures, which involve hydrogen bonds and other noncovalent interactions, contributing to their framework structures (Thanigaimani et al., 2015).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives and Antitumor Activity : The synthesis of derivatives of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine has been explored, particularly in the context of antitumor activity. For example, studies have described the synthesis of specific derivatives that act as potent inhibitors of mammalian dihydrofolate reductase, showing significant activity against certain types of cancer (Grivsky et al., 1980).

Catalysis and Reaction Mechanisms

  • Role in Catalytic Processes : Investigations into the role of related pyridine compounds in catalytic processes have been conducted. For instance, studies on the hydrodesulfurization of certain compounds have noted the influence of pyridines on the reaction pathways, providing valuable information for understanding and improving catalytic reactions (Egorova & Prins, 2006).

Supramolecular Chemistry

  • Supramolecular Associations and Framework Structures : The role of noncovalent interactions in the crystal packing of pyridine derivatives, including those similar to 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, is a significant area of study. This research has implications for understanding the formation of 1D to 3D framework structures, which are critical in materials science and nanotechnology (Khalib et al., 2014).

Photochemical Properties

  • Photochemical Dimerization Studies : Research on the photochemical behavior of pyridine derivatives has been conducted. Studies on the dimerization of 2-aminopyridines under ultraviolet irradiation have provided insights into their chemical and physical properties, which are of interest in various scientific fields (Taylor & Kan, 1963).

Medicinal Chemistry

  • Cytotoxic Activity in Cancer Research : The cytotoxic activity of pyridine derivatives has been a focus of research, with studies exploring the synthesis and testing of compounds for inhibitory properties against various cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Deady et al., 2003).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZLUGNSSICNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

Synthesis routes and methods

Procedure details

To an ice-cooled, stirred suspension of 6-methylpicolinic acid chloride and 2 equivalents of aluminum chloride in tetrachloroethane is added slowly an equivalent amount of 1,2-dimethoxybenzene. The reaction mixture is allowed to come to room temperature overnight, then decomposed over cracked ice. Extractive workup followed by chromotography of the organic residue gives the desired ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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